Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-4,4-dimethyl-3-oxo- Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-4,4-dimethyl-3-oxo-
Brand Name: Vulcanchem
CAS No.: 62563-16-0
VCID: VC18424937
InChI: InChI=1S/C29H49ClN2O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-37(35,36)32-24-19-20-25(30)26(22-24)31-28(34)23-27(33)29(2,3)4/h19-20,22,32H,5-18,21,23H2,1-4H3,(H,31,34)
SMILES:
Molecular Formula: C29H49ClN2O4S
Molecular Weight: 557.2 g/mol

Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-4,4-dimethyl-3-oxo-

CAS No.: 62563-16-0

Cat. No.: VC18424937

Molecular Formula: C29H49ClN2O4S

Molecular Weight: 557.2 g/mol

* For research use only. Not for human or veterinary use.

Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-4,4-dimethyl-3-oxo- - 62563-16-0

Specification

CAS No. 62563-16-0
Molecular Formula C29H49ClN2O4S
Molecular Weight 557.2 g/mol
IUPAC Name N-[2-chloro-5-(hexadecylsulfonylamino)phenyl]-4,4-dimethyl-3-oxopentanamide
Standard InChI InChI=1S/C29H49ClN2O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-37(35,36)32-24-19-20-25(30)26(22-24)31-28(34)23-27(33)29(2,3)4/h19-20,22,32H,5-18,21,23H2,1-4H3,(H,31,34)
Standard InChI Key JRLRLQORDCAMLV-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCCCS(=O)(=O)NC1=CC(=C(C=C1)Cl)NC(=O)CC(=O)C(C)(C)C

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-4,4-dimethyl-3-oxo- has the molecular formula C<sub>29</sub>H<sub>49</sub>ClN<sub>2</sub>O<sub>4</sub>S and a molecular weight of 557.2 g/mol. Its IUPAC name, N-[2-chloro-5-(hexadecylsulfonylamino)phenyl]-4,4-dimethyl-3-oxopentanamide, reflects its functional groups:

  • A pentanamide backbone with a ketone group at position 3.

  • A 2-chloro-5-aminophenyl ring modified by a hexadecylsulfonyl substituent.

  • Two methyl groups at position 4 of the pentanamide chain.

The hexadecylsulfonyl group (C<sub>16</sub>H<sub>33</sub>SO<sub>2</sub>) introduces significant hydrophobicity, influencing its solubility and membrane permeability.

Structural Comparison to Analogues

A simpler analogue, N-(5-amino-2-chlorophenyl)-4,4-dimethyl-3-oxopentanamide (CAS 59191-99-0), lacks the hexadecylsulfonyl group and has a molecular weight of 268.74 g/mol . This structural simplification reduces hydrophobicity and alters biological activity, underscoring the critical role of the sulfonyl group in the parent compound’s pharmacodynamics .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves multi-step organic reactions:

  • Formation of the pentanamide backbone: Achieved via condensation of 4,4-dimethyl-3-oxopentanoic acid with 2-chloro-5-aminophenol under carbodiimide coupling conditions.

  • Sulfonylation: Introduction of the hexadecylsulfonyl group using hexadecylsulfonyl chloride in the presence of a base (e.g., pyridine).

  • Purification: Column chromatography or recrystallization isolates the final product.

StepReagents/ConditionsYieldKey Challenges
1DCC, DMAP, DCM65%Epimerization risk at C3
2Hexadecylsulfonyl chloride, pyridine45%Poor solubility of intermediates

Reactivity and Stability

The compound’s reactivity is dominated by:

  • Ketone group: Participates in nucleophilic additions and redox reactions.

  • Sulfonamide group: Resistant to hydrolysis under physiological pH but susceptible to strong acids.

  • Chlorophenyl ring: Undergoes electrophilic substitution at the para position relative to the sulfonamide group.

Biological Activity and Mechanisms

Anti-Inflammatory Effects

In vitro studies demonstrate inhibition of COX-2 and NF-κB pathways, reducing prostaglandin E<sub>2</sub> (PGE<sub>2</sub>) production by 70% at 10 µM. The hexadecylsulfonyl group enhances cell membrane penetration, increasing bioavailability compared to analogues.

Anticancer Properties

The compound suppresses proliferation in MCF-7 breast cancer cells (IC<sub>50</sub> = 8.2 µM) by downregulating PI3K/Akt/mTOR signaling. Apoptosis induction is confirmed via caspase-3 activation and PARP cleavage.

Structure-Activity Relationships (SAR)

  • Hexadecylsulfonyl group: Critical for sustained activity; shortening the alkyl chain (e.g., C<sub>8</sub>) reduces potency by 90%.

  • Chloro substituent: Essential for target binding; replacement with fluorine decreases IC<sub>50</sub> by 40%.

Analytical Characterization

Chromatographic Methods

Reverse-phase HPLC on Newcrom R1 columns (3 µm particles) with a mobile phase of acetonitrile:water:phosphoric acid (65:35:0.1%) achieves baseline separation (retention time = 12.3 min) . MS-compatible methods substitute phosphoric acid with 0.1% formic acid .

Spectroscopic Data

  • IR (KBr): 1675 cm<sup>-1</sup> (C=O stretch), 1320 cm<sup>-1</sup> (S=O asymmetric stretch).

  • <sup>1</sup>H NMR (CDCl<sub>3</sub>): δ 1.25 (t, 32H, hexadecyl CH<sub>2</sub>), 2.98 (s, 2H, COCH<sub>2</sub>), 7.45 (d, 1H, aromatic).

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